Flotufolastat F-18 (18F-rhPSMA-7.3) is an 18F-labeled ligand that targets the prostate-specific membrane antigen (PSMA). In patients with recurrent prostate cancer that require localized treatment, the use of 18F-labeled ligands for positron emission tomography (PET) offers accurate diagnostic imaging. Unlike 68Ga-labeled PSMA-targeting ligands, 18F-labeled compounds targeting this protein have a longer half-life and can be produced in larger batches. Flotufolastat F-18 is a diastereoisomer of 18F-rhPSMA-7, and compared to the other diastereoisomers of this compound, flotufolastat F-18 has a faster clearance from blood pool, liver, and kidney, and a high level of accumulation in tumors. In May 2023, the FDA approved the use of flotufolastat F-18 for PET of PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy or suspected recurrence based on elevated serum prostate-specific antigen (PSA) level. This is the first FDA-approved, PSMA-targeted imaging agent developed with proprietary radiohybrid (rh) technology. Additional studies have shown that in patients with primary prostate cancer, the use of flotufolastat F-18 shows led to low interreader variation and a good distinction between primary-tumor activity and bladder background activity.
Flotufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of flotufolastat f-18 is as a Positron Emitting Activity.
Flotufolastat F-18
CAS No.: 2639294-14-5
Cat. No.: VC14594576
Molecular Formula: C63H99FN12O25Si
Molecular Weight: 1470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639294-14-5 |
|---|---|
| Molecular Formula | C63H99FN12O25Si |
| Molecular Weight | 1470.6 g/mol |
| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid |
| Standard InChI | InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1 |
| Standard InChI Key | QMGJNAVROCDAIW-MQNQVPOESA-N |
| Isomeric SMILES | CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F] |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F |
Introduction
Chemical and Pharmacological Profile of Flotufolastat F-18
Flotufolastat F-18 is a radiohybrid compound comprising three critical components:
-
PSMA-targeting ligand (rhPSMA-7.3): A urea-based inhibitor with high affinity for PSMA, a transmembrane glycoprotein overexpressed in 90–95% of prostate adenocarcinoma cells .
-
Macrocyclic chelator (DOTAGA): 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid enables stable complexation with nonradioactive gallium, enhancing tumor-to-background contrast .
-
Silicon-fluorine acceptor: Covalently binds the fluorine-18 isotope ( minutes), permitting delayed imaging windows (50–70 minutes post-injection) without compromising image quality .
The compound’s molecular weight is approximately 1,400 Da, though its exact structure remains proprietary. Preclinical studies highlight its low urinary excretion (<5% at 2 hours), which reduces bladder interference during prostate bed evaluation .
Mechanism of Action and Biodistribution
Flotufolastat F-18 binds to the extracellular domain of PSMA, internalizing via clathrin-mediated endocytosis. This process facilitates accumulation in PSMA-positive cells, including prostate cancer metastases and neovascular endothelial cells in non-prostatic tumors . Key biodistribution characteristics include:
-
Peak tumor uptake: 60 minutes post-injection
-
Critical organ dosimetry:
Comparative studies with -PSMA-11 show 18% higher tumor uptake and 40% lower hepatic retention for flotufolastat F-18, attributed to its radiohybrid design .
Clinical Validation: LIGHTHOUSE and SPOTLIGHT Trials
LIGHTHOUSE Trial (NCT04186819)
This phase 3 trial enrolled 335 patients with high-risk localized prostate cancer (Gleason score ≥8, PSA ≥20 ng/mL) undergoing radical prostatectomy. Flotufolastat F-18 PET/CT demonstrated:
| Parameter | Reader 1 | Reader 2 | Reader 3 |
|---|---|---|---|
| Sensitivity (N1 detection) | 33% | 28% | 24% |
| Specificity (N1 detection) | 96% | 94% | 92% |
| M1 verified detection | 13% | 10% | 8.1% |
Notably, 25% of patients initially staged as M0 by conventional imaging were upstaged to M1 following flotufolastat F-18 PET, altering surgical plans in 19% of cases .
SPOTLIGHT Trial (NCT04186845)
In 389 patients with biochemical recurrence (median PSA 1.1 ng/mL), flotufolastat F-18 achieved:
Regulatory and Guideline Integration
The U.S. FDA approved flotufolastat F-18 in May 2023 based on the above trials . The NCCN guidelines (v4.2023) now recommend it for:
-
Primary staging: In patients with ≥5% risk of nodal metastasis (Briganti 2017 criteria)
-
Biochemical recurrence: When PSA ≥0.2 ng/mL post-prostatectomy or ≥2 ng/mL above nadir post-radiation
Dr. Phillip Kuo (University of Arizona) emphasized, “Flotufolastat F-18 addresses a critical unmet need by identifying occult metastases missed by conventional imaging, potentially sparing patients futile local therapies” .
Comparative Performance Against Other PSMA Agents
| Agent | Sensitivity (N1) | Specificity (N1) | FDA Approval |
|---|---|---|---|
| Flotufolastat F-18 | 24–33% | 92–96% | 2023 |
| Piflufolastat F-18 | 27–34% | 89–94% | 2021 |
| -PSMA-11 | 30–38% | 91–95% | 2020 |
Flotufolastat F-18’s lower bladder activity (<15% of piflufolastat F-18) enables superior visualization of prostatic fossa recurrence .
Future Directions
Ongoing studies are evaluating flotufolastat F-18 in:
-
Oligometastatic disease: As a biomarker for metastasis-directed therapy (NCT05383079)
-
Theranostic pairing: With -rhPSMA-7.3 in mCRPC (phase 1/2 trial planned)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume